N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbutanamide
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Description
N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbutanamide is a useful research compound. Its molecular formula is C27H23N5O3 and its molecular weight is 465.513. The purity is usually 95%.
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Biological Activity
N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbutanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Key Properties:
Property | Value |
---|---|
Molecular Weight | 373.41 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO and DMF |
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives, including our compound of interest, exhibit significant anticancer properties. For instance, a study noted that related pyrazole compounds showed potent cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, which have been attributed to its ability to disrupt bacterial cell walls and inhibit vital enzymatic processes within microbial cells. This makes it a candidate for further exploration in treating bacterial infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It might interact with various receptors, including those involved in apoptosis and immune responses.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can induce stress responses leading to cancer cell death.
Study 1: Anticancer Efficacy
In a study published in MDPI, derivatives similar to our compound were tested against several cancer cell lines. The results indicated that compounds with similar structural features exhibited significant cytotoxicity, with IC50 values suggesting strong potential for therapeutic applications .
Study 2: Anti-inflammatory Effects
Another study highlighted the anti-inflammatory potential of pyrazole derivatives, demonstrating their ability to reduce inflammation markers in animal models of arthritis. This suggests that our compound could be beneficial in treating chronic inflammatory diseases .
Properties
CAS No. |
1207052-74-1 |
---|---|
Molecular Formula |
C27H23N5O3 |
Molecular Weight |
465.513 |
IUPAC Name |
N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbutanamide |
InChI |
InChI=1S/C27H23N5O3/c33-25(15-7-11-19-9-3-1-4-10-19)29-24-17-22(23-14-8-16-35-23)31-32(24)27-28-21(18-26(34)30-27)20-12-5-2-6-13-20/h1-6,8-10,12-14,16-18H,7,11,15H2,(H,29,33)(H,28,30,34) |
InChI Key |
BBENWFRZGDVTRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5 |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.